molecular formula C8H11NNaO5S B000361 Sulbactam sodium CAS No. 69388-84-7

Sulbactam sodium

Cat. No.: B000361
CAS No.: 69388-84-7
M. Wt: 256.23 g/mol
InChI Key: SXKMQCSYTIDQTC-IBTYICNHSA-N
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Description

Mechanism of Action

Target of Action

Sulbactam sodium primarily targets β-lactamase enzymes produced by bacteria . These enzymes are responsible for the bacterial resistance against β-lactam antibiotics as they can hydrolyze these antibiotics, rendering them ineffective .

Mode of Action

This compound acts as a competitive, irreversible inhibitor of bacterial β-lactamase . It binds to the β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics . This allows the antibiotics to exert their antibacterial effects without being degraded . This compound itself contains a β-lactam ring, which contributes to its weak antibacterial activity by inhibiting PBPs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis . By inhibiting β-lactamase enzymes and PBPs, this compound prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts the cell wall biosynthesis, leading to bacterial cell death .

Pharmacokinetics

This compound exhibits pharmacokinetic characteristics similar to those of ampicillin and amoxicillin . Its half-life in humans is approximately 1 hour . In a two-compartment pharmacokinetic model, the apparent volume of distribution for the central compartment is approximately 12 liters . Approximately 75% of a parenteral dose is excreted unchanged in urine .

Result of Action

The primary result of this compound’s action is the restoration of the activity of β-lactam antibiotics against a range of β-lactamase-producing gram-positive and gram-negative bacteria . This is achieved by blocking the enzyme responsible for drug resistance . This compound also has weak intrinsic antibacterial activity against certain bacterial species, including Acinetobacter baumannii .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibacterial agents can enhance its efficacy. When used in combination with other antibacterial agents, such as ampicillin, it is used to treat skin and skin structure infections, intra-abdominal infections, and gynecological infections caused by susceptible bacteria . The stability and efficacy of this compound can also be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Biochemical Analysis

Biochemical Properties

Sulbactam sodium interacts with β-lactamase, an enzyme produced by bacteria. It blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This interaction is crucial in the role of this compound in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells, particularly bacterial cells. By inhibiting β-lactamase, it prevents the degradation of β-lactam antibiotics, thereby allowing these antibiotics to exert their effects on bacterial cells . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with β-lactamase. This compound acts as a suicide inhibitor of β-lactamase, shielding more potent beta-lactams such as ampicillin . It contains a beta-lactam ring and has weak antibacterial activity by inhibiting penicillin binding proteins (PBP) 1 and 3, but not 2 .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the repressed central carbon metabolism and related riboflavin metabolism contribute to the resistance of this compound . Increasing reactive oxygen species (ROS) can restore its sensitivity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, the oral LD50 of this compound is >4000 mg/kg in rats and >10,000 mg/kg in mice .

Metabolic Pathways

This compound is involved in the β-lactamase metabolic pathway. It interacts with the β-lactamase enzyme, inhibiting its function and thereby preventing the degradation of β-lactam antibiotics . This interaction can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound exhibits extensive distribution in extracellular fluids and tissues . Its penetration into cerebrospinal fluid is enhanced in the presence of inflamed meninges .

Subcellular Localization

Given its role as a β-lactamase inhibitor, it is likely to be found wherever β-lactamase enzymes are present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulbactam sodium is synthesized from penicillanic acid sulfone. The synthesis involves the oxidation of penicillanic acid to form sulbactam, followed by the conversion to its sodium salt form . The reaction conditions typically involve the use of oxidizing agents and controlled temperature settings to ensure the stability of the compound.

Industrial Production Methods

In industrial settings, this compound is produced through a series of chemical reactions that include the oxidation of penicillanic acid and subsequent neutralization with sodium hydroxide. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulbactam sodium undergoes several types of chemical reactions, including:

    Oxidation: The initial synthesis involves the oxidation of penicillanic acid.

    Substitution: The conversion to its sodium salt form involves substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Used in the initial synthesis to oxidize penicillanic acid.

    Sodium Hydroxide: Used to neutralize the sulbactam and convert it to its sodium salt form.

Major Products Formed

The major product formed from these reactions is this compound itself, which is used in combination with beta-lactam antibiotics to treat bacterial infections .

Scientific Research Applications

Sulbactam sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Clavulanic Acid: Another beta-lactamase inhibitor that is often used in combination with amoxicillin.

    Tazobactam: Used in combination with piperacillin to inhibit beta-lactamase.

Uniqueness

Sulbactam sodium is unique in its ability to inhibit beta-lactamase and enhance the effectiveness of beta-lactam antibiotics. Unlike clavulanic acid and tazobactam, this compound has weak antibacterial activity on its own, making it a versatile compound in combination therapies .

Properties

CAS No.

69388-84-7

Molecular Formula

C8H11NNaO5S

Molecular Weight

256.23 g/mol

IUPAC Name

sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1

InChI Key

SXKMQCSYTIDQTC-IBTYICNHSA-N

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na]

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na]

Appearance

White Solid

melting_point

>244°C (dec.)

69388-84-7

Pictograms

Irritant; Health Hazard

Purity

98%

Related CAS

Free Acid: 68373-14-8

Synonyms

(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide Sodium Salt;  CP 45899-2;  Penicillanic Acid 1,1-Dioxide Sodium Salt;  Sodium 1,1-Dioxypenicillanate;  Sodium Penicillanate 1,1-Dioxide;  Sodium Sulbactam;  Sulbactam Sodium;  Sulbactam Sodium Salt;  Unasyn IM

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 32.75 g. (0.14 mole) of penicillanic acid 1,1-dioxide in 450 ml. of ethyl acetate was added a solution of 25.7 g. of sodium 2-ethylhexanoate (0.155 mole) in 200 ml. of ethyl acetate. The resulting solution was stirred for 1 hour and then an additional 10% excess of sodium 2-ethylhexanoate in a small volume of ethyl acetate was added. Product immediately began to precipitate. Stirring was continued for 30 minutes and then the precipitate was removed by filtration. It was washed sequentially with ethyl acetate, with 1:1 ethyl acetate-ether and with ether. The solid was then dried over phosphorus pentoxide, at ca. 0.1 mm of Hg for 16 hours at 25° C., giving 36.8 g. of the title sodium salt, contaminated with a small amount of ethyl acetate. The ethyl acetate content was reduced by heating to 100° C. for 3 hours under vacuum. The IR spectrum of this final product (KBr disc) showed absorptions at 1786 and 1608 cm-1. The NMR spectrum (D2O) showed absorptions at 1.48 (s, 3H), 1.62 (s, 3H), 3.35 (d of d's, 1H, J1 =16 Hz, J2 =2 Hz), 3.70 (d of d's, 1H, J1 =16 Hz, J2 =4 Hz), 4.25 (s, 1H) and 5.03 (d of d's, 1H, J1 =4 Hz, J2 =2 Hz) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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